3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C16H13ClN2O2S |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(2-aminophenyl)sulfanyl-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2S/c17-10-5-7-11(8-6-10)19-15(20)9-14(16(19)21)22-13-4-2-1-3-12(13)18/h1-8,14H,9,18H2 |
InChI Key |
BFRQZQCADMXHDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hinsberg Reaction | p-Benzenesulfonyl chloride | 25 | 2 | 82 |
| Esterification | SOCl₂, MeOH | 65 | 4 | 91 |
| Miyaura Borylation | Bis(pinacolato)diboron, Pd | 80 | 6 | 78 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 90 | 3 | 65 |
| Thioether Formation | 2-Aminothiophenol, DMF | 60 | 8 | 57 |
One-Pot Condensation Using Maleimide Derivatives
An alternative approach condenses N-(4-chlorophenyl)maleimide with 2-aminothiophenol in glacial acetic acid under reflux. This method bypasses intermediate isolation but faces challenges in regioselectivity. The reaction proceeds via Michael addition at the maleimide β-position, followed by intramolecular cyclization. While simpler than multi-step routes, yields rarely exceed 45% due to competing polymerization side reactions.
Steric effects from the 4-chlorophenyl group direct thiol attack to the less hindered carbonyl position, as confirmed by X-ray crystallographic studies of analogous compounds. Catalytic amounts of triethylamine (5 mol%) improve yields to 52% by deprotonating the thiol nucleophile without inducing base-mediated degradation.
Catalytic Asymmetric Synthesis for Enantiomerically Pure Forms
Recent advances employ chiral thiourea catalysts to control stereochemistry during the thioether-forming step. In toluene at 20°C, (1R,2R)-N,N-dimethyl-N'-phthaloyl-1,2-diaminocyclohexane facilitates enantioselective thiol addition to the maleimide ring, achieving 88% ee for the (R)-configured product. This method requires anhydrous conditions and strictly controlled stoichiometry (1:1.05 maleimide-to-thiol ratio) to minimize racemization.
Solid-Phase Synthesis for High-Throughput Production
A patented solid-supported route immobilizes the pyrrolidine-2,5-dione core on Wang resin via its carboxylic acid group. Sequential functionalization with 4-chlorophenylisocyanate and 2-nitrothiophenol precedes resin cleavage with trifluoroacetic acid. Hydrogenation of the nitro group to an amine completes the synthesis, offering 73% overall yield for milligram-scale batches. While unsuitable for industrial production, this method enables rapid analog screening.
Microwave-Assisted Synthesis Optimization
Microwave irradiation at 150°C in N-methylpyrrolidone (NMP) accelerates the Suzuki coupling and thioether formation steps, reducing total synthesis time from 14 hours to 35 minutes. However, elevated temperatures promote maleimide ring-opening side reactions, capping yields at 61%. Precise temperature control (±2°C) and degassing of solvents are critical to prevent oxidative degradation of the aminophenyl group.
Comparative Analysis of Methodologies
Table 2: Synthesis Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Multi-Step | High purity, Scalable | Lengthy (5–7 days) | 57–65 |
| One-Pot Condensation | Rapid (8–12 h) | Low regioselectivity | 45–52 |
| Catalytic Asymmetric | Enantiocontrol (88% ee) | Expensive catalysts | 68–72 |
| Solid-Phase | Analog screening friendly | Not scalable | 70–73 |
| Microwave-Assisted | Fast (35 min) | Specialized equipment needed | 58–61 |
Critical Challenges and Optimization Strategies
-
Oxidative Degradation : The aminophenylthioether moiety undergoes rapid oxidation in air, necessitating argon blankets during synthesis and storage at –20°C under nitrogen.
-
Maleimide Ring Stability : Alkaline conditions (pH >8) provoke maleimide hydrolysis to maleamic acid derivatives. Maintaining pH 6–7 during thioether formation is crucial.
-
Pd Catalyst Removal : Residual palladium (300–500 ppm) in final products requires treatment with thiourea-functionalized silica gel, reducing metal content to <10 ppm.
Industrial-Scale Production Considerations
Pilot plant data reveal that the multi-step route achieves 43% overall yield at 50-kg scale, with the Miyaura borylation step as the primary bottleneck (62% conversion). Continuous flow reactors improve the Suzuki coupling efficiency (78% yield) by enhancing mass transfer and catalyst utilization . Economic analyses favor the one-pot method for cost-sensitive applications despite lower yields, as it avoids expensive palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrrolidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. It has shown efficacy against various cancer cell lines, primarily through the following mechanisms:
- Inhibition of Tumor Growth : The compound targets specific pathways involved in cancer proliferation. For instance, it has been demonstrated to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor progression.
- Cell Line Studies : In vitro studies revealed significant antiproliferative effects across multiple cancer types. For example, it exhibited a GI50 (the concentration required to inhibit cell growth by 50%) in the range of 22 to 33 nM against several National Cancer Institute (NCI) cancer cell lines.
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory properties of the compound, which could be beneficial in treating conditions characterized by inflammation.
Case Study on Lung Cancer
A focused study on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells. This suggests a promising avenue for therapeutic application in lung cancer management.
Combination Therapy Research
Research has indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression. This combination approach may lead to improved outcomes for patients with resistant tumors.
Mechanism of Action
The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences among analogs:
Physicochemical Properties
Crystallographic Insights
- Crystal Packing: ’s analog shows a dihedral angle of 38.4° between the nitro group and aryl ring, suggesting moderate conjugation . The target compound’s 2-aminophenylsulfanyl group may adopt a similar conformation, influencing solid-state interactions.
- Software Use : SHELX programs () are widely used for structural determination, ensuring reliability in comparing bond lengths/angles .
Key Findings and Implications
Substituent Impact: Halogenated aryl groups (Cl, F) enhance lipophilicity and metabolic stability. Amino groups improve solubility and target engagement via hydrogen bonding.
Synthetic Challenges : Regioselectivity in sulfanyl group placement requires careful optimization, as seen in ’s use of molecular sieves .
Biological Activity
3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the biological implications of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C16H11ClN2O2S. It features a pyrrolidine core substituted with a 4-chlorophenyl group and a 2-aminophenyl sulfanyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Some derivatives demonstrated significant inhibition with IC50 values as low as 1.13 µM .
- Anti-inflammatory Effects : Certain analogs have been reported to possess anti-inflammatory properties, which may contribute to their therapeutic potential in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with active sites of enzymes, leading to reduced activity. For instance, it was found to weakly inhibit the metabolism of all-trans retinoic acid by liver microsomes .
- Binding Affinity : Docking studies have indicated that the compound can bind effectively to bovine serum albumin (BSA), suggesting potential for drug delivery applications .
- Cellular Effects : In vitro studies demonstrated that the compound influences cell viability and proliferation, indicating possible anticancer properties .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Antibacterial Activity : A study evaluated various synthesized derivatives for their antibacterial properties against multiple strains. Compounds showed varying levels of activity, with some exhibiting IC50 values comparable to standard antibiotics .
- Enzyme Inhibition Research : Another investigation focused on the inhibition of AChE by derivatives of the compound. Results indicated that specific modifications could enhance inhibitory potency significantly .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione?
- Methodological Answer : The synthesis typically involves halogenation and cyclization reactions. For example, halogen sources like N-chlorosuccinimide (NCS) and catalysts such as Ni(OAc)₂ are used in dichloromethane (CH₂Cl₂) under inert conditions. Reaction quenching with Na₂S₂O₃ and purification via flash chromatography (EtOAc/hexane, 1:4) yields the compound in ~78% purity. Structural confirmation is achieved via X-ray crystallography .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
- X-ray Diffraction : Determines crystal parameters (e.g., monoclinic P121/n1 space group, a = 6.890 Å, β = 101.8°) and dihedral angles (e.g., 38.4° between O3−N2−O4 and phenyl rings) .
- HRMS : Validates molecular weight (e.g., m/z 364.81) .
Q. What are the reported biological activities of this compound?
- Methodological Answer : Preliminary studies suggest anticonvulsant potential via the maximal electroshock (MES) and 6 Hz psychomotor seizure models. Activity is linked to structural analogs with 4-chlorophenyl groups modulating GABAergic pathways . Anti-parasitic activity against Toxoplasma gondii is also noted, with molecular docking indicating interactions with kinase targets .
Advanced Research Questions
Q. How can researchers resolve stereochemical inconsistencies observed during synthesis?
- Methodological Answer : Stereochemical ambiguities arise from torsional angles (e.g., C1−N1−C5−C12 = 63.2° vs. -111.6°). Use chiral HPLC for enantiomeric separation and variable-temperature NMR to study dynamic isomerization. X-ray crystallography provides definitive stereochemical assignments, as seen in related pyrrolidine-dione structures .
Q. What strategies are employed to analyze the compound's interaction with biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare halogen-substituted analogs (e.g., bromine vs. chlorine) to assess potency shifts. For example, 4-chlorophenyl derivatives show higher anticonvulsant activity than methyl-substituted analogs .
- Molecular Docking : Use tools like AutoDock to model interactions with enzymes (e.g., binding to TYR169 or ARG136 residues in kinase targets) .
Q. How do modifications to the sulfanyl or chlorophenyl groups affect pharmacological profiles?
- Methodological Answer :
- Sulfanyl Group : Replacing 2-aminophenylsulfanyl with 4-methoxyphenylamino reduces anticonvulsant activity but enhances solubility .
- Chlorophenyl Group : Substituting 4-Cl with nitro groups (e.g., 4-nitrophenyl) increases electron-withdrawing effects, altering redox potential and enzyme inhibition .
Q. How can contradictions in biological activity data across studies be addressed?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines and consistent dosing (e.g., 30 mg/kg in rodent models) to minimize variability .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to rule out pharmacokinetic discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
